molecular formula C12H7F4IN2O2 B2894928 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one CAS No. 1836233-24-9

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Cat. No.: B2894928
CAS No.: 1836233-24-9
M. Wt: 414.098
InChI Key: VNHLQZKSQLOQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a benzidoxodol moiety, and is characterized by the presence of tetrafluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization reactions. Commonly used methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of tetrafluoroethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-7-3-6-18-19)17-9-5-2-1-4-8(9)10(20)21-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLQZKSQLOQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CC=N3)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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